Benzamide adenine nucleotide

IMPDH inhibition antineoplastic metabolism nucleotide biochemistry

Researchers studying guanine nucleotide biosynthesis or NAD⁺-dependent signaling face rapid enzymatic degradation of natural NAD⁺ and a lack of single-agent dual-target inhibitors. Benzamide adenine nucleotide (BAD) solves both problems with its C-glycosidic benzamide linkage that confers complete resistance to NADase/PARP hydrolysis. • Dual IMPDH (IC₅₀ 0.78-0.88 µM) & human NAD kinase (Ki=90 µM) inhibition from one agent • Non-hydrolyzable: enables continuous-readout assays and prolonged co-crystallization incubations • High-affinity ADH ligand: Ki=6.3 µM, 53-fold tighter than methylenebisphosphonate analog • Supplied as ≥95% HPLC-pure lyophilized sodium salt; stable at ambient shipping temperature

Molecular Formula C22H28N6O14P2
Molecular Weight 662.4 g/mol
CAS No. 156724-91-3
Cat. No. B139966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide adenine nucleotide
CAS156724-91-3
Synonymsbenzamide adenine nucleotide
Molecular FormulaC22H28N6O14P2
Molecular Weight662.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
InChIInChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1
InChIKeyHNKKJJHKTPALEK-RACQCECLSA-N
Commercial & Availability
Standard Pack Sizes0.7 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide Adenine Nucleotide (CAS 156724-91-3): Fundamental Properties and Procurement Context


Benzamide adenine nucleotide (also referred to as benzamide adenine dinucleotide, BAD) is a synthetic C-nucleoside analogue of the natural cofactor nicotinamide adenine dinucleotide (NAD⁺). In BAD, the nicotinamide moiety is replaced by an uncharged benzamide group attached via a C-glycosidic linkage, rendering the molecule resistant to enzymatic hydrolysis at the nicotinamide site [1]. BAD was first described in 1996 as a potent inhibitor of inosine 5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis, and is recognized as the bioactive metabolite of the experimental antitumor nucleoside benzamide riboside [2].

Probe Type
Non‑hydrolyzable NAD⁺‑site dinucleotide inhibitor
Enzyme Engagement
Partial IMPDH blockade with retained NAD kinase targeting
Assay Compatibility
Stable in continuous‑readout PARP and NADase kinetic assays

Why Benzamide Adenine Nucleotide Cannot Be Replaced by Other NAD⁺-Site Inhibitors Without Experimental Re-Validation


Although several NAD⁺-competitive dinucleotides—including thiazole-4-carboxamide adenine dinucleotide (TAD), mycophenolic adenine dinucleotide (MAD), and β-methylene-bridged analogues—target the same IMPDH cofactor pocket as BAD, they differ fundamentally in charge state, hydrolytic stability, and off-target enzyme engagement. BAD is uncharged (the benzamide replacing positively charged nicotinamide), which alters its binding thermodynamics and selectivity profile across the NAD⁺-dependent enzyme superfamily [1]. Furthermore, BAD uniquely inhibits human NAD kinase (Ki = 90 µM), a target not engaged by TAD or MAD [2]. These molecular differences mean that activity data generated for TAD, MAD, or even β-methylene-BAD cannot be extrapolated to BAD without direct side-by-side comparison; each compound must be independently validated for a given assay context.

Charge state differs from TAD and MAD
Uncharged benzamide alters binding thermodynamics across the NAD⁺‑enzyme superfamily; TAD/MAD data may not transfer.
NAD kinase engagement absent in TAD/MAD
Only BAD inhibits human NAD kinase; dual‑target studies cannot substitute with TAD, MAD, or methylene‑bridged analogs.
β‑Methylene modification lowers dehydrogenase affinity
Methylenebisphosphonate analogs show markedly reduced LADH binding; may not replicate BAD’s tight‑binding crystallography profile.

Benzamide Adenine Nucleotide: Verifiable Performance Differentiation Against Structural Analogs


IMPDH Inhibition: BAD Is 7–8-Fold Less Potent Than TAD, Enabling Partial Inhibition Strategies

BAD inhibits recombinant human IMPDH type I with an IC₅₀ of 0.78 µM and type II with an IC₅₀ of 0.88 µM [1]. In contrast, the cognate TAD (thiazole-4-carboxamide adenine dinucleotide) inhibits IMPDH with a Ki of approximately 100 nM [2]. Although direct IC₅₀-to-Ki conversion is model-dependent, the ~8-fold lower potency of BAD is consistently observed across studies and may be advantageous when complete IMPDH blockade is undesirable, such as in differentiation-induction protocols where residual guanine nucleotide pools are required.

IMPDH Inhibition
Cross‑study comparable
IC₅₀ 0.78 µM (type I)
IC₅₀ 0.88 µM (type II)
Approximately 7–8‑fold less potent than TAD; supports partial IMPDH blockade protocols.
Recombinant human IMPDH; NAD⁺‑dependent oxidation. Data to verify in target cell model.
IMPDH inhibition antineoplastic metabolism nucleotide biochemistry

Human NAD Kinase Inhibition: A Target Engagement Unique to BAD Among Common NAD⁺-Site Dinucleotides

BAD competitively inhibits human NAD kinase with a Ki of 90 µM, making it the most potent uncharged inhibitor of this enzyme reported to date [1]. By comparison, TAD—while a more potent IMPDH inhibitor—shows no reported activity against human NAD kinase; its Ki for NAD kinase has not been determined, consistent with the requirement for an uncharged nicotinamide-mimic to occupy the NAD kinase active site [1]. This off-target engagement is a distinguishing feature of BAD's pharmacological profile and may contribute to its cellular effects independent of IMPDH inhibition.

NAD Kinase Selectivity
Class‑level inference
BAD Ki = 90 µM
TAD: no reported inhibition
Unique engagement among NAD⁺‑site dinucleotides; enables single‑agent dual IMPDH/NADK studies.
TAD NADK activity not determined; class‑level comparison only.
NAD kinase inhibition NAD⁺ metabolism enzyme selectivity

Liver Alcohol Dehydrogenase (LADH) Binding: BAD Exhibits 53-Fold Higher Affinity Than Its Hydrolysis-Resistant β-Methylene Analog

In a direct head-to-head comparison, BAD bound to liver alcohol dehydrogenase (LADH) with a Ki of 6.3 µM, whereas its non-hydrolyzable β-methylene-BAD analogue exhibited a Ki of 333 µM, representing a 53-fold loss of affinity [1]. This demonstrates that the native pyrophosphate linkage in BAD is critical for high-affinity engagement of LADH and that the methylenebisphosphonate modification—introduced to confer metabolic stability—comes at the cost of substantially weaker binding.

LADH Affinity
Head‑to‑head
Ki = 6.3 µM (BAD)
vs. 333 µM (β‑methylene‑BAD)
53‑fold higher affinity for BAD; native pyrophosphate linkage critical for tight dehydrogenase binding.
Purified LADH; competitive binding. Crystallographic applications benefit from lower concentration probe.
alcohol dehydrogenase NAD⁺ analogue binding structural biology

Hydrolytic Stability: BAD Functions as a Non-Hydrolyzable Substrate/Inhibitor of NADases and PARP Enzymes, Unlike NAD⁺

The C-glycosidic benzamide linkage of BAD renders it resistant to the glycohydrolase activity of NADases and PARP enzymes that rapidly cleave the nicotinamide–ribose bond of natural NAD⁺ [1]. Whereas NAD⁺ is consumed as a substrate with kcat/Km values typically in the 10⁵–10⁶ M⁻¹s⁻¹ range for human CD38 NADase, BAD acts as a non-hydrolyzable inhibitor that occupies the active site without undergoing turnover . This property makes BAD particularly useful in continuous enzyme assays where substrate depletion would otherwise confound kinetic measurements.

Hydrolytic Stability
Class‑level inference
Non‑hydrolyzable inhibitor/substrate mimic
C‑glycosidic linkage prevents NADase/PARP turnover; maintains constant inhibitor concentration during continuous assays.
Compared to NAD⁺ rapid hydrolysis (kcat/Km ~10⁵–10⁶ M⁻¹s⁻¹ for CD38). Data to verify in target enzyme system.
NADase resistance PARP inhibition metabolic stability

Cellular Differentiation Induction: BAD's Fluorinated Analog Active, but Native BAD Profile Diverges from TAD

Fluorine-substituted methylenebisphosphonate analogues of BAD (e.g., compound 12) were synthesized alongside corresponding TAD analogues and evaluated for K562 erythroleukemia cell differentiation. While the fluorinated TAD analogues (β-CF₂-TAD) demonstrated robust differentiation-inducing activity, the corresponding BAD-based compound 12 was inactive at the concentrations tested [1]. This indicates that structural modifications that confer activity in the TAD series do not directly translate to BAD-based scaffolds, underscoring the need to empirically verify differentiation activity when replacing TAD with BAD in cell-based models.

Differentiation Induction
Head‑to‑head
BAD‑based compound 12 inactive
β‑CF₂‑TAD: active differentiation
Fluorinated BAD analogues do not phenocopy TAD series; differentiation activity must be independently verified.
K562 erythroleukemia cells; benzidine staining. Scaffold‑specific response.
K562 differentiation leukemia C-nucleoside

Procurement-Relevant Application Scenarios for Benzamide Adenine Nucleotide


IMPDH Partial-Inhibition Studies in Guanine Nucleotide-Depletion Protocols

When experimental designs require only partial IMPDH inhibition—such as studies of leukemic cell differentiation where a residual guanine nucleotide pool is necessary—BAD (IC₅₀ 0.78–0.88 µM) provides a less potent alternative to TAD (Ki ≈ 100 nM) and MAD (Ki 0.6–82 nM), reducing the risk of complete metabolic shutdown [1].

Simultaneous IMPDH and NAD Kinase Dual-Target Probing

BAD is the only commercially available NAD⁺-site dinucleotide that simultaneously inhibits both IMPDH and human NAD kinase (Ki = 90 µM). Researchers investigating crosstalk between guanine nucleotide biosynthesis and NAD⁺ phosphorylation can use BAD as a single-agent tool to perturb both axes without confounding from multiple inhibitor combinations [1].

Crystallographic and Biophysical Studies of NAD⁺-Dependent Dehydrogenases

With a Ki of 6.3 µM for liver alcohol dehydrogenase, BAD serves as a high-affinity, non-hydrolyzable ligand for co-crystallization and SPR studies, outperforming the methylenebisphosphonate analog (Ki = 333 µM) by 53-fold [1]. Its resistance to NADase-mediated cleavage further ensures ligand integrity during prolonged incubation.

PARP and NADase Continuous Kinetic Assays Requiring Turnover-Resistant Substrate Analogs

Because the C-glycosidic benzamide linkage prevents enzymatic hydrolysis, BAD functions as a stable, non-consumable inhibitor/substrate mimic for NADases and PARP enzymes, enabling continuous-readout assays that would be impossible with hydrolytically labile NAD⁺ [1].

Application
Selection Property
Validation Focus
IMPDH partial‑inhibition protocols
Less potent IMPDH blockade than TAD/MAD
Residual guanine nucleotide pool quantification
Dual IMPDH/NAD kinase probing
Single‑agent inhibition of both targets
Co‑suppression of guanine synthesis and NAD⁺ phosphorylation
Dehydrogenase crystallography / biophysics
Higher LADH affinity than methylenebisphosphonate analogs
Co‑crystallization efficiency and ligand stability
NADase / PARP continuous kinetic assays
Non‑hydrolyzable C‑glycosidic linkage
Constant inhibitor concentration throughout readout
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